

The Discovery and Development of Alisertib: A Technical Guide

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Compound of Interest

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Alisertib (MLN8237) is a selective and potent oral inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1] Overexpression of AURKA is implicated in the pathogenesis of various human malignancies, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of Alisertib, tailored for researchers, scientists, and drug development professionals.

Data Presentation

In Vitro Potency and Selectivity

Alisertib has demonstrated potent inhibitory activity against Aurora A kinase in both cell-free and cell-based assays. It exhibits significant selectivity for Aurora A over Aurora B kinase.

| Assay Type | Target | IC50 (nM) | Notes |
|----------------------|----------|-----------|--|
| Cell-free assay | Aurora A | 1.2 | Highly potent inhibition in a cell-free system. |
| Cell-free assay | Aurora B | 396.5 | Over 200-fold selectivity for Aurora A over Aurora B.[2] |
| Cell-based (HeLa) | Aurora A | - | - |
| Cell-based (HeLa) | Aurora B | 1,534 | High selectivity maintained in a cellular context. |
| Cell-based (HCT-116) | - | - | 200-fold higher selectivity for Aurora A over Aurora B in this colorectal cancer cell line.[3] |

Preclinical Efficacy: In Vitro Cell Proliferation

Alisertib has shown broad anti-proliferative activity across a diverse range of cancer cell lines.

| Cell Line | Cancer Type | Alisertib IC50 (nmol/L) |
|------------------|----------------------------|-------------------------|
| HCT-116 | Colorectal Cancer | 15 - 469 (range) |
| Multiple Myeloma | Multiple Myeloma | 3 - 1,710[2] |
| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100[4] |
| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100[4] |

Preclinical Efficacy: In Vivo Xenograft Models

In vivo studies using human tumor xenograft models in mice have demonstrated the anti-tumor activity of Alisertib.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Notes |
|------------------|-------------------|----------------------|-----------------------------------|--|
| HCT-116 | Colorectal Cancer | 3 mg/kg, once daily | 43.3[5] | Dose-dependent tumor growth inhibition observed.[5] |
| HCT-116 | Colorectal Cancer | 10 mg/kg, once daily | 84.2[5] | |
| HCT-116 | Colorectal Cancer | 30 mg/kg, once daily | 94.7[5] | |
| Various | Diverse | 30 mg/kg | >76 | Broad anti-tumor activity across a diverse set of xenograft models.[5] |
| Multiple Myeloma | Multiple Myeloma | 15 mg/kg | 42[2] | |
| Multiple Myeloma | Multiple Myeloma | 30 mg/kg | 80[2] | |

Clinical Trial Data: Phase I Dose Escalation

Phase I studies have established the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Alisertib.

| Trial ID / Reference | Patient Population | Combination Agent | MTD/RP2D of Alisertib | Dose-Limiting Toxicities (DLTs) |
|-----------------------|-------------------------|-------------------|--|---------------------------------------|
| NCT01923337 | Advanced Solid Tumors | Irinotecan | 20 mg twice daily (days 1-3 and 8-10 of a 21-day cycle)[6] | Diarrhea, dehydration, neutropenia[6] |
| Phase I (TAK-228) | Refractory Solid Tumors | TAK-228 | 30 mg twice daily (days 1-7 of a 21-day cycle)[7] | - |
| Phase I (Gemcitabine) | Advanced Solid Tumors | Gemcitabine | 50 mg twice daily[8][9] | Neutropenia[8] |

Clinical Trial Data: Phase II Efficacy

Phase II trials have evaluated the efficacy of Alisertib in various hematological and solid tumors.

| Trial ID / Reference | Cancer Type | Treatment Arm(s) | Overall Response Rate (ORR) (%) | Median Progression-Free Survival (PFS) (months) |
|------------------------|--|--|---------------------------------|---|
| Friedberg et al., 2014 | Relapsed/Refractory Aggressive B- and T-cell NHL | Alisertib 50 mg twice daily for 7 days in 21-day cycles[10] | 27[1][10] | - |
| TBCRC041 (NCT02860000) | Endocrine-Resistant Advanced Breast Cancer | Alisertib Monotherapy (50 mg on days 1-3, 8-10, 15-17 of a 28-day cycle)[11] | 19.6[11] | 5.6[11] |
| TBCRC041 (NCT02860000) | Endocrine-Resistant Advanced Breast Cancer | Alisertib + Fulvestrant[11] | 20.0[11] | 5.4[11] |
| ALISCA-Lung1 | Extensive-Stage Small-Cell Lung Cancer | Alisertib Monotherapy or in combination with paclitaxel | 21-22[12] | - |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method to determine the in vitro potency of Alisertib against Aurora A kinase.

- Reagents and Materials:
 - Purified recombinant Aurora A kinase.
 - Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

- [γ - ^{33}P]ATP.
- Substrate peptide (e.g., Kemptide).
- Alisertib (serial dilutions).
- P81 phosphocellulose paper.
- Scintillation counter.
- Procedure:
 1. Prepare serial dilutions of Alisertib in the kinase buffer.
 2. In a microplate, combine the recombinant Aurora A kinase, substrate peptide, and Alisertib.
 3. Initiate the kinase reaction by adding [γ - ^{33}P]ATP.
 4. Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
 5. Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
 6. Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
 7. Quantify the incorporated radioactivity using a scintillation counter.
 8. Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the Alisertib concentration.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the effect of Alisertib on cancer cell proliferation.

- Reagents and Materials:
 - Cancer cell lines of interest.

- Complete cell culture medium.
- 96-well plates.
- Alisertib (stock solution in DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF).
- Procedure:
 1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with serial dilutions of Alisertib for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
 3. After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
 4. Carefully remove the medium and add 100-150 μ L of the solubilizing agent to each well to dissolve the formazan crystals.
 5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 6. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with Alisertib.

- Reagents and Materials:
 - Cancer cell lines.
 - Complete cell culture medium.

- Alisertib.
- Phosphate-buffered saline (PBS).
- 70% ethanol (ice-cold).
- Propidium iodide (PI) staining solution (containing RNase A).
- Flow cytometer.
- Procedure:
 1. Seed cells and treat with Alisertib or vehicle control for the desired time (e.g., 24 or 48 hours).
 2. Harvest cells by trypsinization and wash with PBS.
 3. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
 4. Wash the fixed cells with PBS to remove the ethanol.
 5. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
 6. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
 7. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence for Mitotic Spindle Analysis

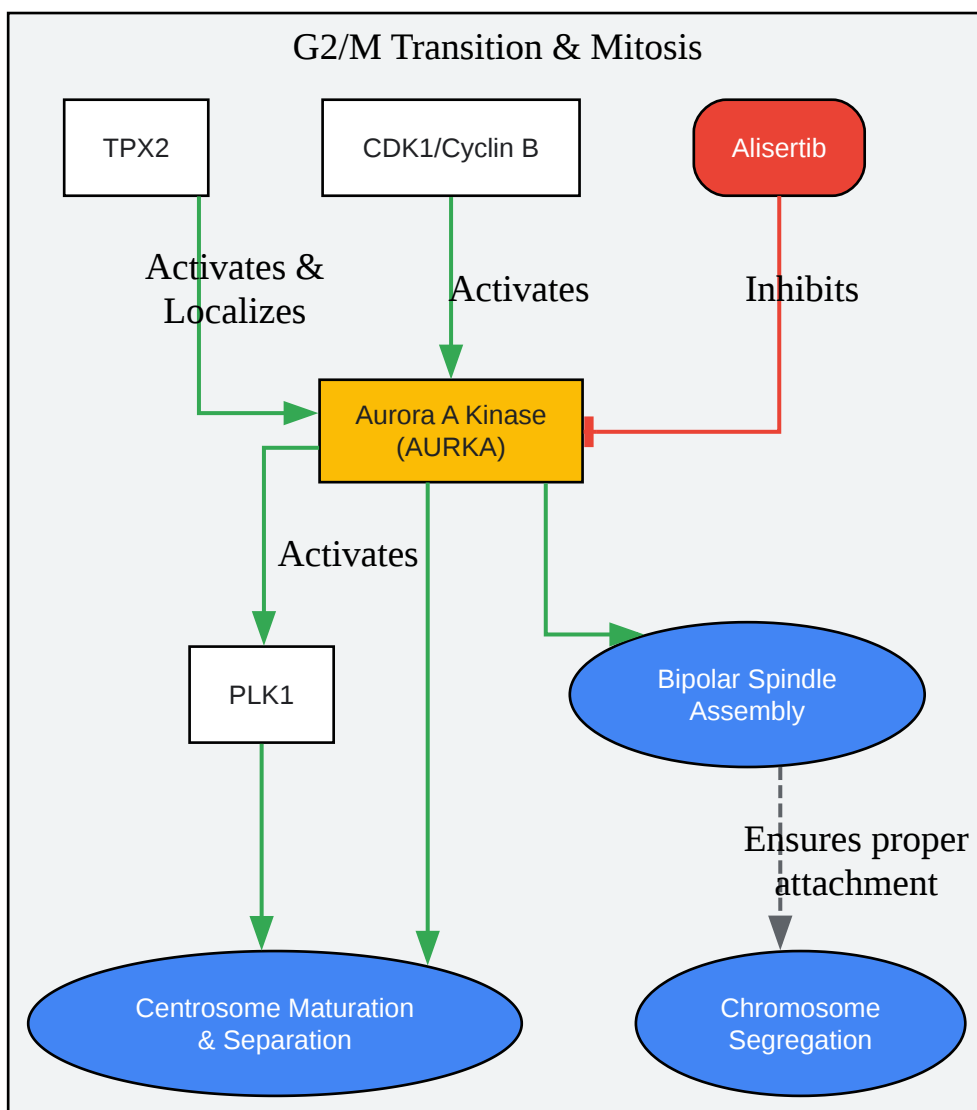
This protocol allows for the visualization of the mitotic spindle and chromosome alignment in Alisertib-treated cells.

- Reagents and Materials:
 - Cells grown on coverslips.

- Alisertib.
- PBS.
- Fixative (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
- Blocking buffer (e.g., 1% BSA in PBS).
- Primary antibody against α -tubulin.
- Fluorescently labeled secondary antibody.
- DAPI (4',6-diamidino-2-phenylindole) for DNA staining.
- Antifade mounting medium.
- Fluorescence microscope.
- Procedure:
 1. Treat cells grown on coverslips with Alisertib or vehicle for the desired time.
 2. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
 3. Wash the cells with PBS.
 4. Permeabilize the cells with permeabilization buffer for 10 minutes.
 5. Wash with PBS.
 6. Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
 7. Incubate with the primary antibody against α -tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
 8. Wash with PBS.

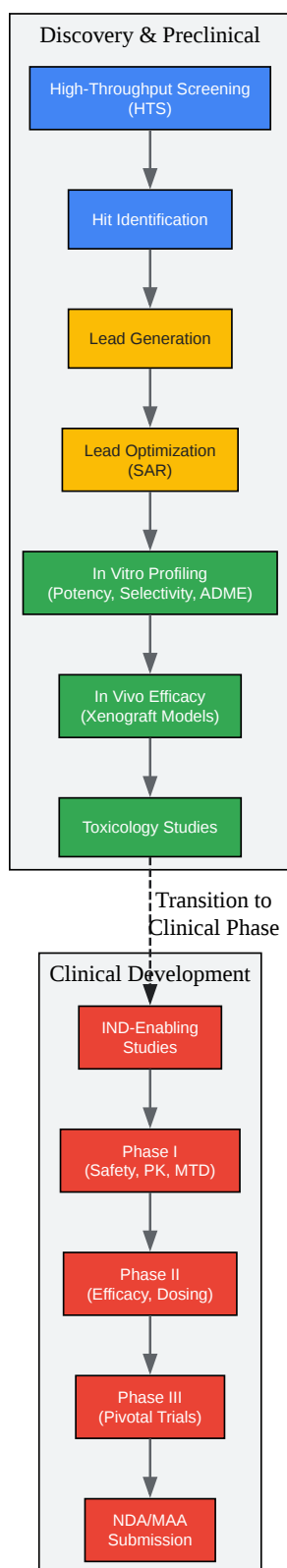
9. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
10. Wash with PBS.
11. Counterstain the DNA with DAPI for 5 minutes.
12. Wash with PBS.
13. Mount the coverslips on microscope slides using antifade mounting medium.
14. Visualize the cells using a fluorescence microscope and analyze the morphology of the mitotic spindle and chromosome alignment.

Mandatory Visualization



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Caption: The Aurora A Kinase signaling pathway during the G2/M phase of the cell cycle.



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Caption: A representative workflow for the discovery and development of a kinase inhibitor.

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